molecular formula C16H28P2 B6591287 (S,S)-BenzP CAS No. 1355162-85-4

(S,S)-BenzP

Cat. No.: B6591287
CAS No.: 1355162-85-4
M. Wt: 282.34 g/mol
InChI Key: JFUWTGUCFKJVST-QZTJIDSGSA-N
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Description

(S,S)-BenzP is a chiral compound with significant importance in various scientific fields. Its unique stereochemistry and functional groups make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-BenzP typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the use of chiral catalysts in the hydrogenation of prochiral precursors. The reaction conditions often include specific temperatures, pressures, and solvents to optimize yield and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These methods are designed to be cost-effective and scalable, often utilizing continuous flow reactors and advanced catalytic systems to maintain high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S,S)-BenzP undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(S,S)-BenzP has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biological systems and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (S,S)-BenzP exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-BenzP: The enantiomer of (S,S)-BenzP, with different stereochemistry and potentially different biological activity.

    BenzQ: A structurally similar compound with different functional groups.

    BenzR: Another related compound with variations in the side chains.

Uniqueness

This compound is unique due to its specific stereochemistry, which can lead to distinct interactions with biological targets and different reactivity in chemical reactions compared to its analogs.

Properties

IUPAC Name

(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]phenyl]-methylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28P2/c1-15(2,3)17(7)13-11-9-10-12-14(13)18(8)16(4,5)6/h9-12H,1-8H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUWTGUCFKJVST-QZTJIDSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)C1=CC=CC=C1P(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@](C)C1=CC=CC=C1[P@@](C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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